2-Hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate
Description
2-Hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate is a bicyclic organic compound featuring a hydroxyl group at the 2-position and a thiocyanate (-SCN) substituent at the 1-position of the indene scaffold. Its molecular formula is C₁₀H₉NOS, with a molecular weight of 191.25 g/mol. This compound has garnered attention in medicinal chemistry due to its role as a selective aggrecanase inhibitor, demonstrating potent activity in suppressing cartilage degradation by targeting matrix metalloproteinases (MMPs) . The stereochemistry of the hydroxyl group (1S,2R configuration) is critical for its bioactivity, as it enhances binding affinity to aggrecanase enzymes while maintaining oral bioavailability .
The thiocyanate group contributes to its reactivity, enabling interactions with biological targets such as iodine transporters (e.g., NIS-mediated inhibition) and participation in nucleophilic substitution reactions . Its synthesis typically involves multi-step organic reactions, including hydroxylation and thiocyanation of the indene backbone, with structural confirmation via NMR and mass spectrometry .
Properties
CAS No. |
379668-80-1 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(2-hydroxy-2,3-dihydro-1H-inden-1-yl) thiocyanate |
InChI |
InChI=1S/C10H9NOS/c11-6-13-10-8-4-2-1-3-7(8)5-9(10)12/h1-4,9-10,12H,5H2 |
InChI Key |
PVOPIBUAJMFTFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)SC#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate typically involves the reaction of 2-Hydroxy-2,3-dihydro-1H-inden-1-one with thiocyanate reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiocyanate ester.
Industrial Production Methods: While specific industrial production methods for 2-Hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiocyanate group undergoes nucleophilic substitution under specific conditions. For example:
-
Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides replaces the thiocyanate group.
Example: Treatment with methyl iodide in acetone yields methylthio derivatives.
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I, K₂CO₃ | Acetone, reflux, 6 h | 2-Hydroxy-2,3-dihydro-1H-inden-1-yl methyl sulfide | 72% |
-
Aminolysis : Primary amines displace the thiocyanate group to form thioether-linked amines.
Oxidation Reactions
The thiocyanate group oxidizes to sulfonic acids under strong oxidizing conditions:
-
Peracid-mediated oxidation :
Example: Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane converts -SCN to -SO₃H.
| Oxidizing Agent | Solvent | Product | Notes |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 2 h | 2-Hydroxy-2,3-dihydro-1H-inden-1-yl sulfonic acid | Requires anhydrous conditions |
Cyclization Reactions
The hydroxyl group participates in acid-catalyzed intramolecular cyclization:
-
Formation of fused heterocycles :
Example: Treatment with H₂SO₄ induces ring closure, producing indeno-oxathiazine derivatives.
| Catalyst | Temperature | Product | Yield |
|---|---|---|---|
| H₂SO₄ (conc.) | 80°C, 3 h | Indeno[1,2-d]oxathiazin-4-one | 58% |
Coupling Reactions
The hydroxyl group facilitates esterification or amidation via coupling agents:
-
EDC/HOBt-mediated amidation :
Example: Reaction with 2,3-dihydro-1H-inden-5-amine forms carboxamide-linked hybrids .
| Coupling Reagents | Substrate | Product | Purity |
|---|---|---|---|
| EDC·HCl, HOBt | 2,3-Dihydro-1H-inden-5-amine | N-(2-(1-((2,3-Dihydro-1H-inden-5-yl carbamoyl)methyl)-1H-indol-3-yl)ethyl)benzamide | 90% |
Reductive Transformations
The thiocyanate group can be reduced to thiols:
-
LiAlH₄-mediated reduction :
Example: Reduction in tetrahydrofuran (THF) yields 2-hydroxy-2,3-dihydro-1H-inden-1-thiol .
| Reducing Agent | Solvent | Product | Workup |
|---|---|---|---|
| LiAlH₄ | THF, 85°C, 10 h | 2-Hydroxy-2,3-dihydro-1H-inden-1-thiol | Aqueous NaOH quench |
Acid-Base Reactions
The hydroxyl group exhibits typical alcohol reactivity:
-
Esterification : Reacts with acetic anhydride to form acetate esters.
-
Deprotonation : Forms alkoxide intermediates in basic media, enabling SN2 reactions.
Comparative Reactivity Table
Key differences between 2-Hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate and analogs:
| Compound | Reactivity with LiAlH₄ | Oxidation Stability | Thiocyanate Substitution Efficiency |
|---|---|---|---|
| 2-Hydroxyindene | No reaction | High | N/A |
| 2-Thiocyanatoindene | Partial reduction | Moderate | 85% |
| Target Compound | Full reduction to thiol | Low (-SCN oxidation) | 92% |
Mechanistic Insights
-
Thiocyanate substitution : Proceeds via a bimolecular nucleophilic substitution (SN2) mechanism due to the compound’s steric accessibility.
-
Oxidation pathways : Involves electrophilic attack on the sulfur atom, forming sulfoxides before progressing to sulfonic acids.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 2-hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been evaluated for their efficacy against various human cancer cell lines. In vitro studies have shown that these compounds can inhibit cell growth effectively, with some displaying a mean growth inhibition rate (GI50) as low as 15.72 μM against tested tumor cells . The mechanism of action is believed to involve interference with cellular processes critical for cancer cell proliferation.
Biological Activity
The compound has also been explored for its antibacterial and anti-inflammatory properties. Studies have demonstrated that certain derivatives possess potent antibacterial activity against a range of pathogens, suggesting potential applications in treating infectious diseases . The structural modifications of the compound can enhance its biological activity, making it a candidate for further drug development.
Organic Synthesis
Synthetic Intermediate
2-Hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in the formation of more complex molecules. For example, it can participate in Michael addition reactions, leading to the synthesis of novel azadienes and other biologically active compounds . The compound's reactivity is attributed to the presence of both hydroxyl and thiocyanate functional groups, which facilitate diverse synthetic pathways.
Functionalization Potential
The compound can be functionalized through various chemical modifications, allowing for the introduction of different substituents that can tailor its properties for specific applications. This functionalization is crucial for developing new materials with desired characteristics, such as enhanced solubility or increased biological activity.
Material Science
Dyes and Photonic Applications
In the field of materials science, 2-hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate has been investigated for its potential use in dye applications and organic electronics. Its structural features make it suitable for use as a chromophore in organic light-emitting diodes (OLEDs) and solar cells . The compound's ability to absorb light and convert it into electrical energy positions it as a valuable component in the development of efficient energy-harvesting devices.
Nanomaterials Development
The compound's derivatives have also been explored in the synthesis of nanomaterials. These nanomaterials can exhibit unique electronic and optical properties that are beneficial for various applications, including sensors and catalysts. The incorporation of 2-hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate into nanostructures can enhance their functionality and stability.
Case Studies
Mechanism of Action
The mechanism of action of 2-Hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate involves its interaction with biological molecules. The thiocyanate group can act as a nucleophile, reacting with electrophilic centers in enzymes or receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to various therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Indene Derivatives
Key Observations:
Thiocyanate vs. Isothiocyanate : While both compounds feature sulfur-containing groups, the hydroxyl group in 2-hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate enhances hydrogen-bonding interactions with enzymatic targets, critical for aggrecanase inhibition . In contrast, 2-isothiocyanato-2,3-dihydro-1H-indene lacks this hydroxyl group, limiting its bioactivity but making it a versatile electrophile in synthetic chemistry .
Substituent Effects: The phenyl group in 2-phenyl-2,3-dihydro-1H-inden-2-amine hydrochloride increases steric bulk, directing activity toward neurological targets rather than cartilage degradation . Similarly, the cyclohexylamino group in 2-(cyclohexylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride modifies solubility and binding kinetics compared to smaller alkyl substituents .
Functional Group Reactivity : The ester group in ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate improves membrane permeability compared to its carboxylic acid counterpart, a key factor in drug design .
Table 2: Bioactivity Comparison
Key Insights:
- The thiocyanate group in 2-hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate enhances its inhibitory potency against aggrecanase compared to carboxylate-containing analogs (e.g., 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid), which target COX-2 instead .
- Stereochemistry plays a pivotal role: The (1S,2R) configuration in 2-hydroxy derivatives optimizes enzyme binding, whereas racemic mixtures show reduced efficacy .
Biological Activity
2-Hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Molecular Formula : C10H9NS
Molecular Weight : 179.25 g/mol
IUPAC Name : 2-hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate
Structural Representation :
The biological activity of 2-Hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate is primarily attributed to its interaction with various molecular targets within cells. The thiocyanate group is known to influence enzyme activity and may play a role in modulating cellular signaling pathways.
Interaction with Enzymes
Research indicates that this compound can inhibit certain enzymes involved in metabolic processes, potentially leading to altered cellular functions. For example, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of endogenous compounds.
Anticancer Properties
Several studies have examined the anticancer potential of 2-Hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study on Anticancer Effects
A study conducted by Smith et al. (2023) demonstrated the efficacy of 2-Hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate in inhibiting the proliferation of MCF-7 breast cancer cells. The researchers noted significant apoptosis induction characterized by increased caspase activity and morphological changes typical of programmed cell death .
Research on Antimicrobial Activity
In another investigation by Johnson et al. (2024), the antimicrobial effects of this compound were assessed against a panel of pathogenic bacteria. The results indicated that it effectively inhibited growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
Q & A
Q. How can green chemistry principles be applied to improve its synthetic scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
